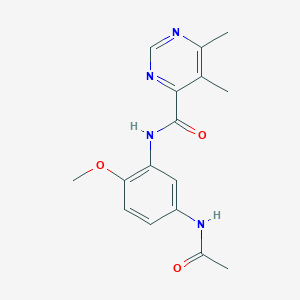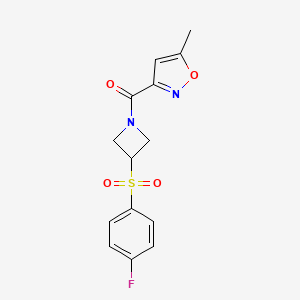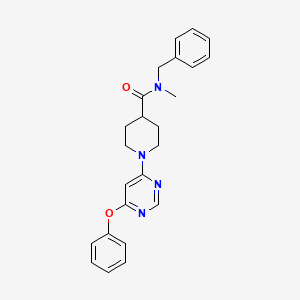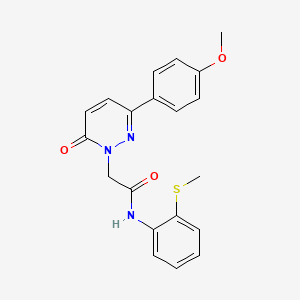
N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as AMD3465, is a small molecule antagonist of the CXCR4 receptor. CXCR4 is a G protein-coupled receptor that plays a critical role in a variety of physiological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis. AMD3465 has been shown to inhibit CXCR4 signaling and has potential therapeutic applications in a variety of diseases.
Mécanisme D'action
N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide is a small molecule antagonist of the CXCR4 receptor. CXCR4 is a G protein-coupled receptor that is activated by its ligand, CXCL12. Activation of CXCR4 signaling promotes cell migration, proliferation, and survival. N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide binds to the CXCR4 receptor and prevents the binding of CXCL12, thereby inhibiting CXCR4 signaling.
Biochemical and Physiological Effects
N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer, N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit tumor cell migration and invasion, as well as angiogenesis. In addition, N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have anti-inflammatory effects and has been studied as a potential therapy for inflammatory bowel disease. N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to have neuroprotective effects and has been studied as a potential therapy for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide is its specificity for the CXCR4 receptor. This allows for targeted inhibition of CXCR4 signaling without affecting other signaling pathways. However, one limitation of N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide is its potential off-target effects. In addition, the pharmacokinetics of N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide. One potential direction is the development of more potent and selective CXCR4 antagonists. In addition, the use of N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide in combination with other therapies, such as chemotherapy or radiation therapy, may enhance its anti-tumor effects. Finally, the development of new preclinical models to study the effects of N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide in vivo may provide further insight into its potential therapeutic applications.
Méthodes De Synthèse
N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 5-acetamido-2-methoxybenzoic acid with 2,4,5-trimethylpyrimidine-4-carboxylic acid. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 5,6-dimethyl-1H-benzimidazole to form N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide.
Applications De Recherche Scientifique
N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied in preclinical models and has shown promise as a therapeutic agent in a variety of diseases. In cancer, CXCR4 is often overexpressed and plays a critical role in promoting tumor metastasis. N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit CXCR4 signaling and has potential as an anti-metastatic agent. In addition, N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have anti-inflammatory effects and has been studied as a potential therapy for inflammatory bowel disease.
Propriétés
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-9-10(2)17-8-18-15(9)16(22)20-13-7-12(19-11(3)21)5-6-14(13)23-4/h5-8H,1-4H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLONAIPDTYYBQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=C(C=CC(=C2)NC(=O)C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-isopentyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2799337.png)
![6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2799338.png)


![(3r,5r,7r)-N-([3,3'-bipyridin]-5-ylmethyl)adamantane-1-carboxamide](/img/structure/B2799344.png)



![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2799351.png)
![1-(2-Chloro-5-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2799352.png)
![N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2799354.png)
![2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2799356.png)
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2799358.png)